2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Description
The compound 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a structurally complex acetamide derivative featuring a halogenated phenyl group and a cyclopropane-containing thiophene moiety. Its molecular framework includes:
- A 2-chloro-6-fluorophenyl group, which introduces electronegative substituents that may enhance binding affinity to biological targets through polar interactions.
- An acetamide backbone, common in agrochemicals and pharmaceuticals, serving as a versatile scaffold for functional group modifications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-13-2-1-3-14(18)12(13)8-15(20)19-10-16(5-6-16)11-4-7-21-9-11/h1-4,7,9H,5-6,8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYGNDCZXXUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the chloro-fluorophenyl acetic acid derivative. This intermediate is then reacted with a thiophenylcyclopropylmethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable case study involved screening a library of compounds against multicellular spheroids, which are models for solid tumors. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Antibacterial Properties
The antibacterial efficacy of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound exhibited promising Minimum Inhibitory Concentration (MIC) values, suggesting its potential as a new antibacterial agent.
| Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|
| S. aureus | 25 | Ceftriaxone | 0.1 |
| E. coli | 30 | Ciprofloxacin | 0.5 |
Neuropharmacological Research
The compound's structural features suggest potential applications in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in targeting central nervous system disorders.
Case Study on Neuroprotection
A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced neuronal death and oxidative stress markers, suggesting its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Findings:
The cyclopropylmethyl-thiophene moiety introduces conformational rigidity, which could reduce metabolic degradation compared to the flexible methoxymethyl or propoxyethyl chains in alachlor and pretilachlor.
Therapeutic vs. Agrochemical Potential: Unlike Goxalapladib (a pharmaceutical with a naphthyridine core), the target compound lacks fused aromatic systems but shares acetamide functionality. This suggests divergent applications: Goxalapladib targets cardiovascular pathways, while the compound’s thiophene and halogenated phenyl groups may favor pesticidal activity or kinase modulation .
Physicochemical Properties: The fluorine atom in the target compound increases electronegativity and may enhance membrane permeability compared to non-fluorinated analogs. The thiophene ring could engage in π-π stacking with biological targets, a feature absent in alachlor and pretilachlor.
Research Implications and Limitations
- Agrochemical Context : Fluorinated phenyl groups in pesticides are associated with resistance management and environmental persistence. The target compound’s fluorine substitution may offer advantages in durability but raises concerns about ecological accumulation .
- Pharmaceutical Context : Cyclopropane and thiophene motifs are common in drug design for metabolic stability. However, the lack of clinical data for the target compound necessitates further in vitro and in vivo studies.
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 323.8 g/mol. Its structure features a chloro-fluoro-substituted phenyl ring and a thiophene-containing cyclopropyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites, thus affecting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
- Pathway Interference : The compound may disrupt cellular signaling pathways that are critical for maintaining cellular homeostasis, leading to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that acetamides similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives possess notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 20 µM to 70 µM against various strains, suggesting promising antibacterial potential.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 2a | 20–40 | S. aureus |
| 2b | 40–70 | E. coli |
Antitumor Activity
In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against BRAF(V600E) mutant cells, indicating potential as anticancer agents.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the activity of related acetamides against multi-drug resistant strains of Staphylococcus aureus. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, especially in treating resistant infections .
- Antitumor Research : Another research focused on the antitumor properties of thiophene-containing acetamides, revealing significant cytotoxic effects in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : A recent investigation provided insights into the mechanism by which these compounds exert their effects, emphasizing their role in modulating apoptotic pathways and inhibiting key signaling molecules involved in tumor growth .
Q & A
Q. What are the recommended synthetic strategies for constructing the thiophene-cyclopropane moiety in this compound?
The synthesis of the thiophene-cyclopropane fragment typically involves multi-step organic reactions. Key steps include:
- Cyclopropane formation : While direct evidence is limited, cyclopropane rings are generally synthesized via [2+1] cycloadditions (e.g., using dihalocarbenes or transition-metal catalysis) or alkylation of enolates with dihaloalkanes. For stability, reaction conditions must be tightly controlled (e.g., low temperatures, anhydrous solvents) .
- Thiophene integration : Thiophene derivatives can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling). highlights thiophenol-acetamide precursor reactions under controlled conditions, suggesting similar methods for thiophene-cyclopropane linkage .
- Acylation : Final steps often involve coupling the cyclopropane-thiophene unit with the chloro-fluorophenyl acetamide core using reagents like EDC/HOBt in DMF .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and cyclopropane geometry. For example, cyclopropane protons typically appear as distinct multiplets (δ 0.5–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650–1750 cm⁻¹, C-Cl ~550–750 cm⁻¹) .
- Chromatography : HPLC or TLC monitors reaction progress and purity, with retention times compared to standards .
Q. What biological targets or pathways are commonly investigated for this compound?
Preclinical studies focus on:
- Enzyme inhibition : The compound’s acetamide and halogenated aromatic groups suggest potential interaction with proteases or kinases. Assays include fluorescence-based enzymatic inhibition tests .
- Anticancer activity : Evaluated via cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to controls .
- Antimicrobial properties : Tested using disk diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclopropane ring formation yield?
- Solvent selection : Use non-polar solvents (e.g., DCM) to stabilize transition states in cyclopropanation .
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnI₂) may improve stereoselectivity .
- Temperature control : Low temperatures (–20°C to 0°C) minimize side reactions during ring closure .
- In situ monitoring : Real-time FTIR or Raman spectroscopy identifies intermediates, enabling rapid adjustments .
Q. What methodologies reconcile discrepancies in biological activity data across models?
- Dose-response standardization : Ensure consistent molar concentrations and exposure times .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
- Comparative SAR studies : Synthesize analogs (e.g., replacing Cl with Br) to isolate substituent effects .
- Computational modeling : Molecular docking (e.g., AutoDock) predicts binding modes, explaining variability in cellular vs. enzymatic assays .
Q. How do chloro and fluoro substituents influence reactivity and bioactivity?
- Electronic effects : The electron-withdrawing Cl and F groups increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack in synthetic reactions .
- Lipophilicity : Halogens improve membrane permeability (logP ↑), critical for cellular uptake. Measured via shake-flask or chromatographic methods (e.g., HPLC logk) .
- Target interactions : Fluorine’s van der Waals radius allows optimal hydrogen bonding with enzymes (e.g., kinase ATP pockets), while chlorine may stabilize hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
